molecular formula C14H19NO2 B293232 N-(tert-butyl)-4-oxo-4-phenylbutanamide

N-(tert-butyl)-4-oxo-4-phenylbutanamide

Cat. No.: B293232
M. Wt: 233.31 g/mol
InChI Key: BOVWBFSNTINPOS-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-oxo-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a tert-butyl group and a 4-oxo-4-phenyl moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the 4-oxo-4-phenyl moiety may contribute to π-π interactions in biological targets .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-tert-butyl-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C14H19NO2/c1-14(2,3)15-13(17)10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)

InChI Key

BOVWBFSNTINPOS-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(tert-butyl)-4-oxo-4-phenylbutanamide with three classes of related compounds based on functional groups and applications:

Tert-butyl-substituted Amides

Compounds bearing tert-butyl groups share enhanced lipophilicity and resistance to enzymatic degradation. For example:

  • (3S,4aS,8aS)-N-(tert-butyl)-2-[(2S,3S)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylthio)butyl]perhydroisoquinoline-3-carboxamide (): This complex molecule, while structurally distinct, demonstrates how tert-butyl substitution stabilizes carboxamide derivatives in pharmaceutical contexts. Unlike this compound, it includes a perhydroisoquinoline core, which may confer rigidity and target specificity.
  • tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (): This compound highlights the role of tert-butyl groups in protecting reactive sites during synthesis. Its oxime geometry (E-configuration) and chair conformation in the piperidine ring contrast with the planar 4-oxo-4-phenyl group in the target compound.
Property This compound Tert-butyl Carboxamide () Piperidine Carboxylate ()
Core Structure Linear butanamide Perhydroisoquinoline Piperidine
Key Functional Groups Amide, ketone, phenyl Carboxamide, hydroxy, phenylthio Carboxylate, oxime, methoxyimino
Synthetic Complexity Moderate (amide/ketone formation) High (multi-step, stereochemistry) Moderate (protection strategies)
Potential Applications Enzyme inhibition, anti-inflammatory Antiviral/antibacterial Intermediate for bioactive molecules
References

Butanamide Derivatives

Butanamide moieties are common in anti-inflammatory and kinase inhibitor agents:

  • 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (): This derivative features a benzoxazole ring linked to the butanamide chain. The reported anti-inflammatory activity (via LPS-induced inflammation inhibition) suggests that structural analogs of this compound may similarly modulate inflammatory pathways.
Property This compound 4-Amino Butanamide ()
Substitution at C4 Oxo group Amino group
Aromatic System Phenyl Benzoxazole
Bioactivity Not reported (speculative: enzyme inhibition) Anti-inflammatory (IC₅₀ = 2.8–9.6 μM)
Synthetic Yield N/A 60–85% (multi-step)
References

N-Pyrazolylimine Derivatives

The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine () highlights tert-butyl-substituted pyrazole intermediates.

Key Research Findings and Limitations

  • Synthetic Advantages : The target compound’s tert-butyl group likely simplifies purification (via increased crystallinity) and improves metabolic stability, as seen in and .
  • Structural Trade-offs: The 4-oxo group may reduce solubility compared to amino-substituted analogs, limiting bioavailability .

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